molecular formula C16H11ClN2O B14441462 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- CAS No. 79759-41-4

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)-

Cat. No.: B14441462
CAS No.: 79759-41-4
M. Wt: 282.72 g/mol
InChI Key: RVVPNBKZSAIEDU-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- is a heterocyclic compound with significant pharmacological and industrial applications. This compound is part of the benzimidazolone family, known for its diverse biological activities, including antibacterial, antifungal, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are carried out under inert atmospheres and high temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, Grignard reagents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Urea, N,N’- (1,2-phenylene)-
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole .

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-(2-propynyl)- stands out due to its unique structural features, such as the presence of a chloro and propynyl group, which contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

79759-41-4

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

5-chloro-3-phenyl-1-prop-2-ynylbenzimidazol-2-one

InChI

InChI=1S/C16H11ClN2O/c1-2-10-18-14-9-8-12(17)11-15(14)19(16(18)20)13-6-4-3-5-7-13/h1,3-9,11H,10H2

InChI Key

RVVPNBKZSAIEDU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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